molecular formula C15H15N3O2S B1526873 Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide CAS No. 935291-63-7

Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide

Cat. No. B1526873
CAS RN: 935291-63-7
M. Wt: 301.4 g/mol
InChI Key: NENMNYFJIQLYTA-UHFFFAOYSA-N
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Description

“4-(hydroxymethyl)benzoic acid” is a chemical compound with the formula C8H8O3 . Its molecular weight is 152.1473 . “2-(phenylamino)benzoic acid” is another compound with the formula C13H11NO2 . Its molecular weight is 213.2319 .


Molecular Structure Analysis

The molecular structure of “4-(hydroxymethyl)benzoic acid” can be represented by the InChI string: InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11) . The molecular structure of “2-(phenylamino)benzoic acid” can be represented by the InChI string: InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16) .

Scientific Research Applications

Synthesis and Biological Activity

  • Benzoic acid hydrazides, like the specified compound, have been synthesized and analyzed for their potential biological activities. For instance, Patel & Patel (2010) synthesized various benzoic acid hydrazides, examining their antibacterial and antifungal properties. This research suggests the potential use of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Coordination Chemistry and Corrosion Inhibition

  • Research by Singh et al. (2014) and Mishra et al. (2015) demonstrates the use of benzoic acid hydrazides in coordination chemistry. They synthesized metal complexes with benzoic acid hydrazides and explored their structures using X-ray diffraction. These complexes showed promise as corrosion inhibitors, indicating the compound's potential in material science applications (Singh et al., 2014), (Mishra et al., 2015).

Antioxidation Activity

  • Nonaka et al. (2005) studied resins with benzoic acid derivatives, including those with phenolic hydroxyl groups. They found that these resins exhibited significant antioxidation abilities, suggesting applications in materials designed to prevent oxidative damage (Nonaka et al., 2005).

Polymer Science and Nucleation Agents

  • Kawamoto et al. (2007) explored the use of benzoic acid hydrazides as nucleating agents for poly(L-lactic acid), enhancing crystallization and improving the material's properties. This application highlights the compound's utility in the development of advanced polymer materials (Kawamoto et al., 2007).

Tautomerism in Biomimetics

  • Farrera et al. (2008) studied the tautomeric equilibria of a related compound, 2-(4'-hydroxyphenylazo)benzoic acid, to understand its binding affinity to proteins like streptavidin. This research implies potential applications in biotechnology and molecular recognition studies (Farrera et al., 2008).

Synthesis and Application in Metal Complexes

  • Saleem et al. (2012) synthesized carbonyl complexes of Chromium, molybdenum, and tungsten using benzoic acid hydrazides. These studies contribute to the understanding of the coordination behavior of these compounds and their potential applications in catalysis and material science (Saleem et al., 2012).

properties

IUPAC Name

1-[[4-(hydroxymethyl)benzoyl]amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-10-11-6-8-12(9-7-11)14(20)17-18-15(21)16-13-4-2-1-3-5-13/h1-9,19H,10H2,(H,17,20)(H2,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENMNYFJIQLYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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